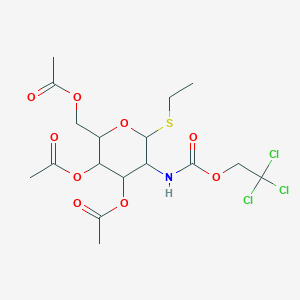![molecular formula C7H7N2NaO3S B14791597 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt](/img/structure/B14791597.png)
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt is a chemical compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt can be achieved through various synthetic routes. One common method involves the modification of Madelung and Fischer syntheses of indoles . These methods typically involve the use of transition-metal-free strategies and solid alumina at room temperature . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and acyl chlorides for substitution . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
It has shown potent activities against fibroblast growth factor receptors (FGFRs), making it a promising candidate for cancer therapy . In vitro studies have demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis . Additionally, it has been explored as a scaffold for human neutrophil elastase inhibitors, which are important targets for the treatment of inflammatory diseases .
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt involves targeting specific molecular pathways. It inhibits FGFR signaling pathways, which play a crucial role in cell proliferation, migration, and angiogenesis . By binding to FGFRs, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolo[2,3-b]pyridine-2-sulfonic acid, 2,3-dihydro-sodium salt can be compared with other pyrrolopyridine derivatives. Similar compounds include 1H-pyrrolo[2,3-b]pyridine and its various substituted derivatives . These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and pharmacokinetic properties. The unique sulfonic acid group in this compound may contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H7N2NaO3S |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
sodium;2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-sulfonate |
InChI |
InChI=1S/C7H8N2O3S.Na/c10-13(11,12)6-4-5-2-1-3-8-7(5)9-6;/h1-3,6H,4H2,(H,8,9)(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
OHZMLHYCAMGQBD-UHFFFAOYSA-M |
Kanonische SMILES |
C1C(NC2=C1C=CC=N2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



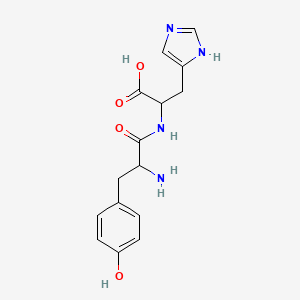
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]carbamate](/img/structure/B14791529.png)
![4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid](/img/structure/B14791537.png)

![2-Cyclobutyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14791546.png)
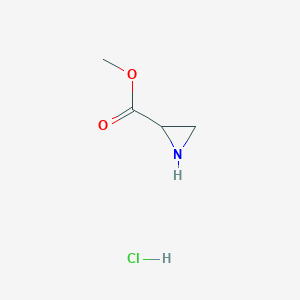

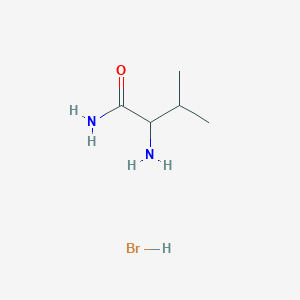
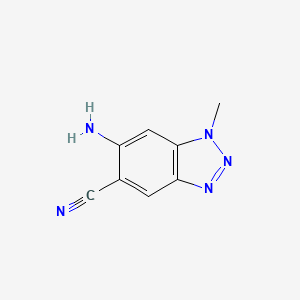
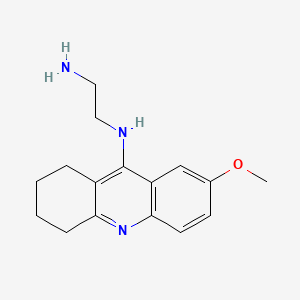
![Iron, [-[2-(hydroxy-O)-3-[[5-[[2-hydroxy-4-(hydroxy-O)-5-[[2-(hydroxy-O)-3-nitro-5-sulfophenyl]azo-N1]phenyl]methyl]-2-(hydroxy-O)-4-hydroxyphenyl]azo-N1]-5-nitrobenzenesulfonato(6-)]]di-](/img/structure/B14791580.png)
